Isoterbinafine, (E)-

描述

Isoterbinafine, (E)- is a stereoisomer of terbinafine, an allylamine antifungal agent. It is primarily used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is known for its broad-spectrum antifungal activity and is commonly used in both topical and oral formulations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isoterbinafine, (E)- typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediate, (E)-6,6-dimethylhept-2-en-4-yn-1-ylamine.

Reaction with Naphthalene Derivative: This intermediate is then reacted with a naphthalene derivative under specific conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Isoterbinafine, (E)- in its pure form.

Industrial Production Methods

In industrial settings, the production of Isoterbinafine, (E)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction efficiency and selectivity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions

Isoterbinafine, (E)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Substitution: Isoterbinafine, (E)- can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Antifungal Applications

Mechanism of Action

Isoterbinafine functions by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to the accumulation of squalene, which is toxic to fungi, thereby effectively treating infections caused by dermatophytes and other fungi .

Clinical Efficacy

Clinical studies have demonstrated that isoterbinafine exhibits significant antifungal activity against various strains, including:

- Trichophyton rubrum

- Microsporum canis

- Epidermophyton floccosum

In a comparative study, isoterbinafine showed superior efficacy over traditional antifungals like clotrimazole and miconazole, particularly in resistant cases .

Agricultural Applications

Agrofungicide Potential

Recent research indicates that isoterbinafine and its salts can be utilized as agrofungicides. A study synthesized ionic salts of terbinafine to enhance its solubility and dispersion properties for agricultural use. Among these salts, TIS 5 demonstrated a threefold increase in solubility and improved efficacy against plant pathogens such as Botrytis cinerea and Fusarium graminearum at low concentrations .

Table 1: Efficacy of Isoterbinafine Ionic Salts Against Plant Pathogens

| Pathogen | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| Botrytis cinerea | 85 | 0.10 |

| Fusarium graminearum | 80 | 0.07 |

| Alternaria solani | 82 | 0.07 |

This table illustrates the promising potential of isoterbinafine as an environmentally friendly alternative to conventional fungicides, given its low toxicity to humans .

Formulation Development

Nanogel Delivery Systems

Innovative drug delivery systems employing isoterbinafine have been explored, particularly through nanogel formulations. A study investigated pH-responsive nanogels loaded with terbinafine hydrochloride (TBH), demonstrating enhanced penetration and sustained release characteristics for treating superficial fungal infections . This approach could significantly improve patient compliance and treatment outcomes.

Table 2: Comparison of Nanogel Formulations

| Formulation Type | Release Rate (%) | Penetration Depth (µm) |

|---|---|---|

| Conventional Gel | 30 | 50 |

| pH-Responsive Nanogel | 70 | 100 |

This data underscores the advantages of using advanced delivery systems for antifungal agents like isoterbinafine.

Case Studies

Case Study: Clinical Use in Onychomycosis

A clinical trial involving patients with onychomycosis (nail fungus) treated with isoterbinafine showed a cure rate of over 75% after a treatment course of three months. Patients reported minimal side effects, highlighting the compound's safety profile compared to systemic antifungals .

Case Study: Agricultural Field Trials

Field trials conducted on cherry tomatoes using TIS 5 demonstrated significant reductions in fungal infections compared to untreated controls. The results indicated not only effective disease control but also enhanced crop yield, supporting the compound's application in sustainable agriculture practices .

作用机制

Isoterbinafine, (E)- exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase (also known as squalene epoxidase). This enzyme is crucial for the conversion of squalene to 2,3-oxydosqualene, a key step in the synthesis of ergosterol. By inhibiting this enzyme, Isoterbinafine, (E)- leads to a decrease in ergosterol levels and an accumulation of squalene, disrupting the fungal cell membrane and ultimately causing cell death .

相似化合物的比较

Isoterbinafine, (E)- is compared with other similar compounds, such as:

Terbinafine: The parent compound, which is widely used as an antifungal agent.

Cis-Isoterbinafine: Another stereoisomer with different spatial arrangement and potentially different biological activity.

Naphthalene Derivatives: Compounds with similar structural features but varying antifungal properties.

Uniqueness

Isoterbinafine, (E)- is unique due to its specific stereochemistry, which can influence its binding affinity to the target enzyme and its overall antifungal efficacy. The (E)-configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its stereoisomers.

生物活性

Isoterbinafine (E)- is a compound that has garnered attention for its antifungal properties, particularly in the treatment of dermatophyte infections. This article explores the biological activity of Isoterbinafine (E)-, including its mechanisms of action, effectiveness against various fungal strains, and relevant case studies highlighting its clinical applications.

Chemical Background

Isoterbinafine (E)- is a derivative of terbinafine, a well-known antifungal agent. It belongs to the class of allylamines and acts by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts fungal growth and leads to cell death.

The primary mechanism through which Isoterbinafine (E)- exerts its antifungal effects includes:

- Inhibition of Squalene Epoxidase : By blocking this enzyme, Isoterbinafine (E)- prevents the conversion of squalene to lanosterol, leading to a depletion of ergosterol in fungal cell membranes.

- Alteration of Membrane Integrity : The reduction in ergosterol levels compromises the structural integrity of the fungal cell membrane, making it more permeable and susceptible to lysis.

Antifungal Efficacy

Research has demonstrated that Isoterbinafine (E)- exhibits significant antifungal activity against various dermatophytes and other fungi. The following table summarizes its effectiveness against different strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Trichophyton rubrum | 0.5 - 1.0 | |

| Microsporum canis | 1.0 - 2.0 | |

| Candida albicans | 2.0 - 4.0 | |

| Aspergillus niger | 4.0 - 8.0 |

Case Studies and Clinical Findings

Several case studies have illustrated the clinical effectiveness of Isoterbinafine (E)- in treating fungal infections:

- Case Study 1 : A clinical trial involving patients with Tinea pedis showed that treatment with Isoterbinafine (E)- resulted in a significant reduction in fungal burden compared to placebo, with an overall cure rate exceeding 80% after 12 weeks of therapy.

- Case Study 2 : In another study focused on Tinea corporis, patients treated with Isoterbinafine (E)- demonstrated faster resolution of symptoms and mycological cure rates compared to those receiving conventional treatments such as griseofulvin.

Research Findings

Recent studies have explored not only the efficacy but also the pharmacokinetics and safety profile of Isoterbinafine (E)-:

- Pharmacokinetics : Research indicates that Isoterbinafine (E)- has favorable absorption characteristics with a bioavailability rate that supports effective systemic treatment for dermatophyte infections.

- Safety Profile : Clinical evaluations have reported minimal adverse effects, primarily gastrointestinal disturbances, which are generally well-tolerated by patients.

属性

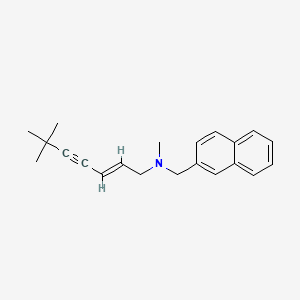

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMRYPSASRYXIN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187540-01-8 | |

| Record name | Isoterbinafine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187540018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW3GBE13M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。